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Compound of Interest

2-Amino-5-chloro-3-
Compound Name:
nitrobenzamide

CAS No.: 40545-37-7

Cat. No.: B8286822

Get Quote

\ J

Molecular Weight: 215.59 g/mol

Executive Summary & Structural Logic

This molecule represents a highly functionalized benzene core. Its spectroscopic signature is
defined by the competing electronic effects of three substituents:

« Nitro group (

) at C3: Strongly electron-withdrawing (deshielding), creating a significant downfield shift for
the adjacent amine and aromatic protons.

e Chloro group (

) at C5: Weakly electron-withdrawing but ortho/para directing.

e Primary Amine (

) at C2: Electron-donating, but heavily engaged in an intramolecular hydrogen bond with the
C3-nitro oxygen. This "locking" effect is the most distinct spectroscopic feature, particularly in
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NMR.

Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of this intermediate
during synthesis (e.g., from 2-amino-5-chlorobenzoic acid).

1H NMR (DMSO-d6) Release Validated Structure
(Connectivity) 2-Amino-5-chloro-3-nitrobenzamide

Step 3: Map Protons.
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Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Data

Method: Electrospray lonization (ESI) or Electron Impact (El). Theoretical Exact Mass: 215.009
Key Diagnostic Features
The presence of a single chlorine atom provides a definitive isotopic signature.
e Parent lon (
):
(Base peak if ESI+).

* |sotope Peak (
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« Intensity Ratio: The height of the 215 peak to the 217 peak must be approximately 3:1,
confirming the presence of

and

Fragmentation Pathway (EIl)

Under electron impact, the molecule typically fragments via the loss of the amide group and the
nitro group.

Fragment lon (

Loss Interpretation
)
215/ 217 Molecular lon (Parent)
Loss of
199/ 201
(Amide cleavage)
Loss of
170/172
or
Loss of
153 /155
and

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Phase: Solid state (Yellow crystalline

powder).

The spectrum is dominated by the nitro and amide functionalities.
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Wavenumber (

Assignment Notes
)
Primary amide and aniline
3450, 3320 stretches. Often appear as a
doublet or multiplet.
Amide | band. Strong, distinct
1680 - 1690
peak.
1620 Amide Il band (bending).
Asymmetric nitro stretch. Very
1530 - 1550
strong.
1340 - 1360 Symmetric nitro stretch.
700 - 800 Aryl chloride stretch.

Nuclear Magnetic Resonance ( NMR)

Solvent;: DMSO-

(Recommended due to solubility and hydrogen bonding stabilization). Frequency: 400 MHz or
higher.

The aromatic region is simplified due to the tetra-substituted ring, leaving only two aromatic
protons in a meta relationship.

Chemical Shift Data Table[1]
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Shift (

ppm)

Mult.

Integ.

Assignment

Structural
Justification

9.0-95

brs

2H

Aniline Amine.
Highly
deshielded due
to strong
intramolecular H-
bond with the

ortho

group.

8.25

1H

Ar-

Proton at C4.

Located between
and

. The nitro group
exerts a strong
deshielding
effect.

8.10

brs

1H

Amide-

One of the amide
protons
(restricted

rotation).

7.95

1H

Ar-

Proton at C6.

Located between

and

. Less
deshielded than
HA4.

7.50

brs

1H

Amide-

The second

amide proton.
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Note: Coupling constant (

) between H4 and H6 is typically 2.5 Hz (meta-coupling).

Visualizing the Proton Environment

The following diagram illustrates the connectivity and the specific "locking” mechanism of the
amine protons.

Figure 2: NMR assignment logic highlighting the H-bond interaction between C2-Amine and
C3-Nitro.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This
compound is typically synthesized via the nitration of 2-amino-5-chlorobenzoic acid, followed
by amide formation.

e Common Impurity 1:2-Amino-5-chlorobenzoic acid (Starting material). Look for a broad

peak at 11-13 ppm in NMR.

e Common Impurity 2:2-Amino-5-chloro-3-nitrobenzoic acid (Hydrolysis product).

e |someric Impurity:2-Amino-3-chloro-5-nitrobenzamide.[1] (If the starting material was 2-
amino-3-chlorobenzoic acid). This will show different splitting patterns (H4 and H6 would
have different chemical environments).

References

o Preparation of 2-amino-5-chloro-3-nitrobenzamide.US Patent 7,728,026 B2. Example
47A. (Describes the synthesis of the title compound as an intermediate for PARP inhibitors).

e PubChem Compound Summary.2-Amino-5-chloro-3-nitrobenzamide. (Provides physical
property estimates and related structures).

o Spectroscopic Analysis of Nitro-Anilines.NIST Chemistry WebBook. (General reference for
nitro/amine IR and MS fragmentation patterns).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Acrylic anhydride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on
Chemsrc.com [m.chemsrc.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Amino-5-
chloro-3-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8286822/docs#technical-guide-spectroscopic-
profiling-of-2-amino-5-chloro-3-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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